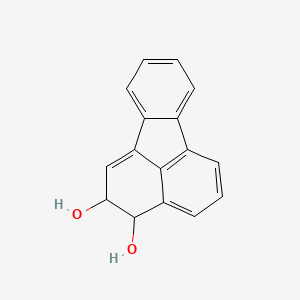
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate is a chemical compound with the molecular formula C30H42O3 and a molecular weight of 450.65 g/mol. This compound is known for its unique structural properties, which include a butoxyphenyl group and a heptylcyclohexylbenzoate moiety. It is commonly used in various scientific research applications due to its distinctive chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate typically involves the esterification of 4-butoxyphenol with 4-trans-(4-heptylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Wissenschaftliche Forschungsanwendungen
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving liquid crystal materials.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as liquid crystal displays (LCDs) and other electronic components.
Wirkmechanismus
The mechanism of action of 4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformational states. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression[5][5].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorophenyl 4-trans-(4-pentylcyclohexyl)benzoate
- 4-Methoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate
- 4-Ethoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate
Uniqueness
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate is unique due to its specific combination of a butoxyphenyl group and a heptylcyclohexylbenzoate moiety. This structural arrangement imparts distinct physicochemical properties, such as solubility and stability, making it suitable for specialized applications in liquid crystal technology and advanced material synthesis .
Eigenschaften
Molekularformel |
C30H41O3- |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
4-butoxy-2-(4-heptylcyclohexyl)-3-phenylbenzoate |
InChI |
InChI=1S/C30H42O3/c1-3-5-7-8-10-13-23-16-18-25(19-17-23)28-26(30(31)32)20-21-27(33-22-6-4-2)29(28)24-14-11-9-12-15-24/h9,11-12,14-15,20-21,23,25H,3-8,10,13,16-19,22H2,1-2H3,(H,31,32)/p-1 |
InChI-Schlüssel |
GDESJQYKVVYKNE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC1CCC(CC1)C2=C(C=CC(=C2C3=CC=CC=C3)OCCCC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


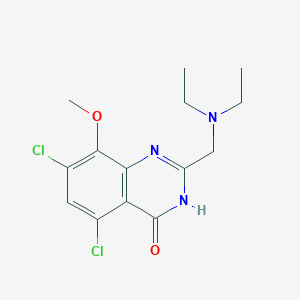

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
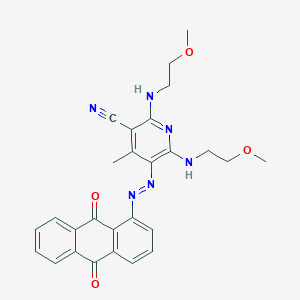
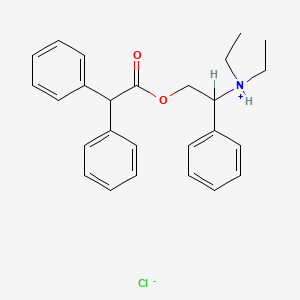
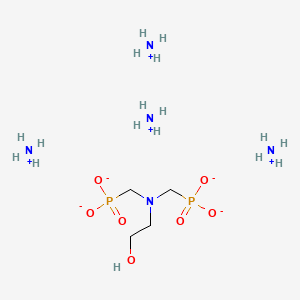
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)

